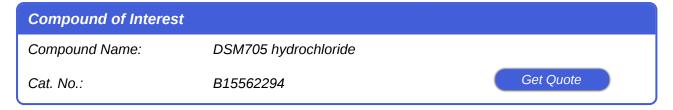


Application Notes and Protocols for Solubilizing DSM705 Hydrochloride in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of **DSM705 hydrochloride**, a potent, orally bioactive antimalarial compound, for in vivo studies. **DSM705 hydrochloride** is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH) with nanomolar potency against Plasmodium DHODH.[1][2][3] Proper formulation is critical for achieving accurate and reproducible results in preclinical evaluations. While the hydrochloride salt form of DSM705 is designed to improve aqueous solubility compared to its free base, the use of excipients is often necessary to achieve concentrations suitable for in vivo administration.[4][5][6][7]

Physicochemical Properties Overview



Property	Value/Description	Source	
Molecular Formula	C19H20CIF3N6O	[3]	
Molecular Weight	440.85 g/mol [1]		
Appearance	Solid	[8]	
Mechanism of Action	Inhibitor of dihydroorotate dehydrogenase (DHODH)	[1][2][4]	
In Vitro Activity	IC50 of 95 nM against P. falciparum DHODH and 52 nM against P. vivax DHODH.	DHODH and 52 nM [1]	
General Solubility	As a hydrochloride salt, it has enhanced water solubility and stability compared to the free base.[4] However, it is still considered a poorly soluble compound requiring formulation for in vivo studies.		

Recommended Formulations for In Vivo Studies

Several vehicle formulations have been successfully used to solubilize **DSM705 hydrochloride** for oral administration in animal models.[1][2] The choice of formulation can depend on the desired dose volume, administration route, and the specific animal model. Below are three established protocols that achieve a solubility of at least 2.5 mg/mL.

Formulation Data Summary



Formulation No.	Components	Achieved Concentration	Notes
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (5.67 mM)	A common co-solvent system for oral and parenteral administration.[1][2]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.67 mM)	Utilizes a cyclodextrin to enhance solubility, which is a well- tolerated method.[1][9]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.67 mM)	A lipid-based formulation suitable for oral gavage.[1][10]

Experimental Protocols

Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol utilizes a combination of a primary organic solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and a physiological carrier (saline) to achieve a clear solution.

Materials:

- DSM705 hydrochloride
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials







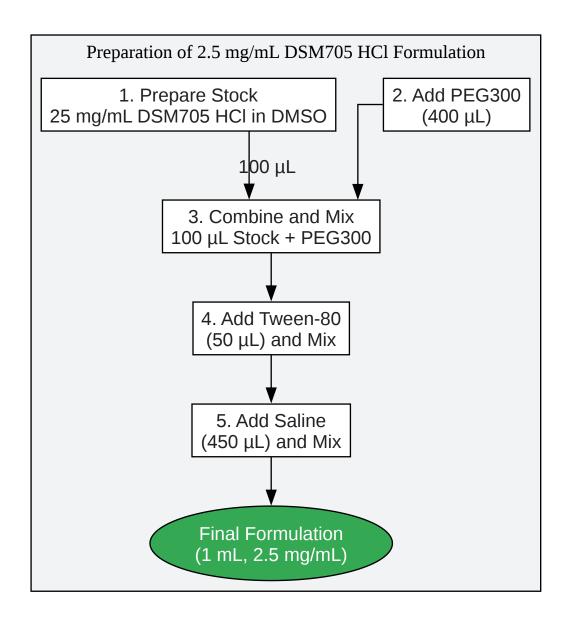
- Vortex mixer
- Pipettes

Procedure:

- Prepare a DMSO stock solution: Weigh the required amount of DSM705 hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
- Add PEG300: In a new sterile tube, add 400 μ L of PEG300 for every 1 mL of final formulation.
- Combine DMSO stock and PEG300: Add 100 μ L of the 25 mg/mL **DSM705 hydrochloride** DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
- Add Tween-80: Add 50 μL of Tween-80 to the mixture. Vortex again until the solution is clear.
- Add Saline: Add 450 μL of sterile saline to bring the final volume to 1 mL. Vortex one final time to ensure a uniform solution. The final concentration of DSM705 hydrochloride will be 2.5 mg/mL.

Workflow for Co-Solvent Formulation





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Caption: Workflow for preparing the co-solvent formulation.

Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD/Saline)

This protocol uses a modified cyclodextrin, Captisol® (SBE-β-CD), to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[9]

Materials:



DSM705 hydrochloride

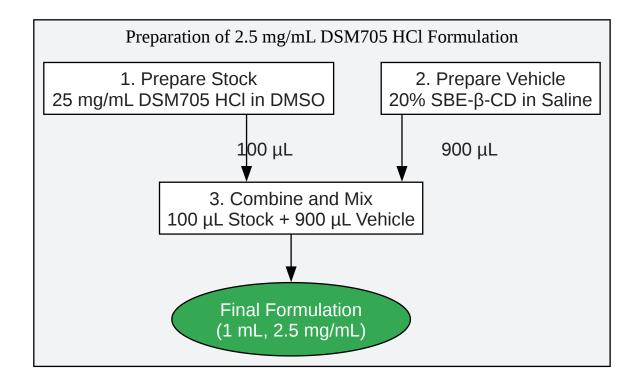
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes

Procedure:

- Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
 Ensure it is fully dissolved to form a clear solution. This can be stored at 4°C for up to one week.[1]
- Prepare a DMSO stock solution: As in Protocol 1, prepare a 25 mg/mL stock solution of DSM705 hydrochloride in DMSO.
- Combine DMSO stock and SBE- β -CD solution: In a sterile tube, add 900 μ L of the 20% SBE- β -CD solution.
- Add DMSO Stock: Add 100 μ L of the 25 mg/mL **DSM705 hydrochloride** DMSO stock to the SBE- β -CD solution.
- Mix: Vortex thoroughly until a clear, homogenous solution is obtained. The final concentration will be 2.5 mg/mL.

Workflow for Cyclodextrin-Based Formulation





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Caption: Workflow for preparing the cyclodextrin-based formulation.

Protocol 3: Lipid-Based Formulation (DMSO/Corn Oil)

This protocol is suitable for oral administration and utilizes corn oil as a lipid vehicle. Lipid-based formulations can improve the oral bioavailability of lipophilic drugs.[10][11]

Materials:

- DSM705 hydrochloride
- Dimethyl sulfoxide (DMSO), cell culture grade
- · Corn oil, pharmaceutical grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer

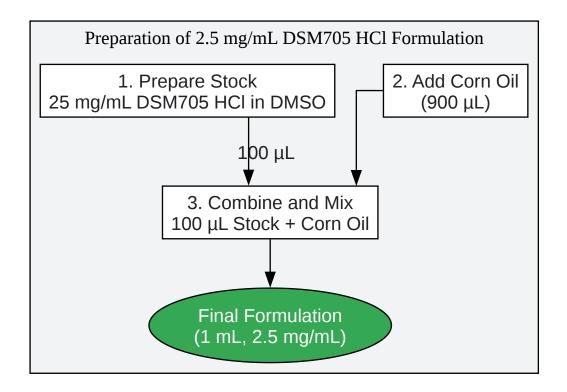


Pipettes

Procedure:

- Prepare a DMSO stock solution: Prepare a 25 mg/mL stock solution of DSM705 hydrochloride in DMSO.
- Add Corn Oil: In a sterile tube, add 900 μL of corn oil.
- Combine and Mix: Add 100 μL of the 25 mg/mL DMSO stock solution to the corn oil.
- Vortex: Mix thoroughly by vortexing to ensure a uniform and clear solution. The final concentration will be 2.5 mg/mL.

Workflow for Lipid-Based Formulation



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Caption: Workflow for preparing the lipid-based formulation.



Important Considerations

- Order of Addition: For multi-component systems like Protocol 1, the order of solvent addition is crucial. Always add the components sequentially as described.
- Visual Inspection: Always visually inspect the final formulation for any signs of precipitation or phase separation before administration. If the solution is not clear, gentle warming or sonication may be applied.[2]
- Stability: Formulations should ideally be prepared fresh before each use. If storage is necessary, conduct stability tests under the intended storage conditions.
- Animal Welfare: Ensure that the chosen excipients and their concentrations are safe and well-tolerated in the specific animal model and for the intended route of administration. The concentrations described here are generally considered safe for preclinical studies.
- Dose Adjustments: The protocols above yield a 2.5 mg/mL solution. For different final
 concentrations, the volume of the DMSO stock and the final vehicle can be adjusted
 proportionally. Ensure the final concentration of excipients like DMSO remains within
 tolerable limits for the animal model.

By following these detailed protocols, researchers can confidently prepare **DSM705 hydrochloride** formulations for in vivo studies, ensuring consistent and reliable drug exposure.

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